2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[2,6-dichloro-4-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F2NO/c10-7-3-5(15-9(12)13)4-8(11)6(7)1-2-14/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRPZNUQKYQNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Phenyl Intermediate
The initial step involves synthesizing a chlorinated phenyl precursor, often 2,6-dichlorophenol or 2,6-dichlorobenzene derivatives , which serve as substrates for subsequent modifications.
- Halogenation : Typically performed via electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide under controlled conditions, often at low temperatures to prevent over-halogenation.
- Protection/Deprotection : Phenolic groups may be protected to prevent undesired substitution, then deprotected after halogenation.
Introduction of the Difluoromethoxy Group
The difluoromethoxy moiety is introduced via nucleophilic substitution, often through the following pathway:
- Step A : Formation of the difluoromethyl halide (e.g., difluoromethyl bromide or chloride) via reaction of difluoromethane derivatives with halogenating agents.
- Step B : Nucleophilic substitution of the phenolic hydroxyl group with the difluoromethyl halide in the presence of a base such as potassium carbonate or sodium hydride, under inert atmosphere and suitable solvents like acetone or DMF.
Alternatively, direct ether formation using difluoromethylating reagents in the presence of catalysts or bases can be employed.
Cyanation to Form the Nitrile
The final step involves converting the methyl group attached to the aromatic ring into a nitrile:
- Reagents : Usually, cyanide sources such as sodium cyanide or potassium cyanide are used.
- Conditions : The reaction is performed under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often with phase-transfer catalysts or catalysts like copper salts to facilitate the transformation.
- Mechanism : Nucleophilic substitution of the methyl group with cyanide, often via formation of a carbanion intermediate.
Reaction Conditions and Parameters
| Step | Reagents | Solvent | Temperature | Pressure | Notes |
|---|---|---|---|---|---|
| Halogenation | Cl₂ or N-chlorosuccinimide | Chloroform, CCl₄ | 0–25°C | Atmospheric | Controlled addition to prevent over-halogenation |
| Ether formation | Difluoromethyl halide | DMF, acetone | 20–50°C | Atmospheric | Inert atmosphere, base presence |
| Cyanation | NaCN or KCN | DMF, acetonitrile | Reflux (~80°C) | Atmospheric | Catalysts may be used |
Table 1: Summary of Key Reagents and Conditions for Each Step
| Step | Reagents | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| Halogenation | Cl₂, NCS | Chloroform | 0–25°C | 85–90 | , |
| Ether formation | Difluoromethyl halide | DMF | 20–50°C | 70–85 | , |
| Cyanation | NaCN | DMF | Reflux | 75–90 | , |
Notable Research Findings
- Regioselectivity : The halogenation and etherification steps are highly regioselective due to the directing effects of existing substituents on the aromatic ring, ensuring substitution occurs predominantly at the desired positions (2,6-positions).
- Yield Optimization : The use of inert atmospheres (nitrogen or argon), controlled temperature, and excess reagents enhances yields and purity.
- Reaction Monitoring : Techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and IR spectroscopy are employed to monitor reaction progress and confirm product formation.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile serves as a versatile building block for the development of more complex molecules. It can undergo various chemical reactions:
- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles (e.g., amines).
- Oxidation and Reduction : The compound can be oxidized to yield carboxylic acids or reduced to form alcohols.
- Coupling Reactions : It participates in coupling reactions to form carbon-carbon bonds.
Biological Applications
The compound has shown promise in pharmaceutical research due to its biological activity:
- Pharmacological Studies : It is being investigated for its ability to modulate specific receptors involved in immune responses, particularly the retinoid-related orphan receptor gamma (RORγ). This modulation is crucial for developing treatments for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
- Anti-inflammatory Properties : Research indicates that it may reduce levels of pro-inflammatory cytokines like TNF and IL-6 in human immune cells, suggesting potential therapeutic applications in inflammatory conditions.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its applications include:
- Agrochemicals : Investigated for use in herbicides and pesticides.
- Material Science : Explored for its role in synthesizing advanced materials with specific functionalities.
Case Study 1: Modulation of RORγ
A study investigating the interaction of this compound with RORγ demonstrated selective binding affinity. The compound influenced gene expression related to immune responses, indicating its potential as a therapeutic agent in autoimmune diseases.
Case Study 2: Anti-inflammatory Effects
In another investigation, treatment with this compound led to significant reductions in inflammatory markers in vitro. This suggests that it could be developed into a therapeutic option for managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of dichloro and difluoromethoxy groups enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
2.6-Dichloro-4-(difluoromethoxy)phenylacetonitrile
- Key substituents : Difluoromethoxy (-OCF₂H), dichloro (2,6-positions), acetonitrile (-CH₂CN).
- Hypothesized properties: The difluoromethoxy group likely enhances metabolic stability compared to non-fluorinated alkoxy groups, while the nitrile group may facilitate nucleophilic reactions in synthesis.
Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)
2-(2,6-Dichlorophenoxy)propionitrile (CAS 78302-27-9)
- Key substituents: Phenoxy, propionitrile.
- Applications: Intermediate for Lofexidine, an α₂-adrenergic agonist used to manage opioid withdrawal. The phenoxy group provides rigidity, while the nitrile enables further functionalization .
2-[(2,6-Dichlorophenyl)amino]phenylacetonitrile (CAS 27204-59-7)
- Key substituents: Dichlorophenylamino.
- Applications: Precursor to diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). The amino group facilitates hydrogen bonding, critical for cyclooxygenase (COX) enzyme inhibition .
Biological Activity
2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichloro and difluoromethoxy substitution pattern on a phenylacetonitrile backbone, which contributes to its unique chemical properties. The presence of these halogenated groups enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Current research indicates that it interacts with retinoid-related orphan receptor gamma (RORγ), a nuclear receptor involved in the regulation of immune responses and inflammation. Compounds that modulate RORγ are being investigated for their therapeutic potential in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Interaction Studies
In vitro assays have demonstrated that this compound exhibits selective binding to RORγ, influencing gene expression related to immune responses. These interactions are critical for elucidating its mechanism of action and potential therapeutic applications in inflammatory diseases.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Activity | Description |
|---|---|
| RORγ Modulation | Influences immune response and inflammation pathways. |
| Antimicrobial Activity | Exhibits significant antimicrobial properties against various pathogens. |
| Antitumor Properties | Shows promise in inhibiting tumor cell proliferation in certain cancer models. |
| Pharmacokinetics | Demonstrates favorable absorption and distribution characteristics in vivo. |
Study 1: RORγ Modulation
A study investigated the effects of this compound on RORγ activity. The results indicated that the compound could significantly enhance or inhibit RORγ-mediated gene expression depending on concentration, suggesting its potential as a therapeutic agent for autoimmune conditions .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against various bacterial strains. The findings revealed that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antimicrobial agents.
Study 3: Antitumor Activity
In vitro studies assessed the antitumor effects of this compound on several cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast cancer cells, indicating its potential utility in cancer therapy.
Q & A
Q. What are the standard synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution on a halogenated aromatic precursor. For example, introducing the difluoromethoxy group via fluorination of a methoxy intermediate under anhydrous conditions (e.g., using DAST or Deoxo-Fluor). The nitrile group is typically introduced via cyanation of a benzyl halide intermediate using KCN or CuCN in a polar aprotic solvent like DMF . Reaction optimization should focus on controlling steric hindrance from the 2,6-dichloro substituents, which may require elevated temperatures (80–120°C) and extended reaction times (12–24 hrs). Purity is confirmed via HPLC (>95%) and structural validation via / NMR.
Q. How is the structural identity of this compound validated in experimental settings?
Key analytical methods include:
- NMR Spectroscopy : NMR detects fluorine environments (e.g., difluoromethoxy at δ -70 to -80 ppm), while NMR confirms nitrile carbon resonance at ~115–120 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 296.96 for CHClFNO).
- IR Spectroscopy : A sharp C≡N stretch at ~2240 cm confirms the nitrile group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitrile group in this compound under reductive or oxidative conditions?
The nitrile group undergoes:
- Reduction : Using LiAlH in THF yields a primary amine (2,6-dichloro-4-(difluoromethoxy)phenethylamine), but competing side reactions (e.g., dehalogenation) may occur if excess reductant is used.
- Oxidation : KMnO/HSO converts the nitrile to a carboxylic acid, though steric bulk from chlorine substituents may slow reaction kinetics. Computational studies (DFT) suggest the electron-withdrawing difluoromethoxy group enhances nitrile electrophilicity, favoring nucleophilic attack .
Q. How do the electronic effects of the 2,6-dichloro and 4-difluoromethoxy substituents influence regioselectivity in cross-coupling reactions?
The 2,6-dichloro groups create steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the para position relative to the nitrile. The difluoromethoxy group’s strong electron-withdrawing nature (-I effect) activates the ring for electrophilic substitution but deactivates it for nucleophilic processes. Hammett constants (σ = 0.34 for Cl; σ = 0.78 for OCFH) predict reaction rates in SNAr or Ullmann-type couplings .
Q. What role does this compound play in the synthesis of bioactive molecules, and how are its derivatives characterized pharmacologically?
It serves as a precursor for agrochemicals and pharmaceuticals. For example:
- Herbicides : Derivatives with sulfonylurea groups target acetolactate synthase (ALS) in plants.
- Antimicrobials : Amidine derivatives (via nitrile reduction) show activity against Gram-positive bacteria (MIC ~2–8 µg/mL). In vitro assays (e.g., enzyme inhibition, cytotoxicity) are paired with ADMET profiling to assess metabolic stability (CYP450 isoforms) and plasma protein binding (>90% in rodent models) .
Data Contradictions and Validation
- Synthetic Yields : Literature reports vary (45–75%) due to differences in halogenation efficiency. Reproducibility requires strict control of moisture (anhydrous NaSO drying) and stoichiometry (1:1.2 substrate:fluorinating agent) .
- Spectroscopic Assignments : Conflicting NMR shifts for difluoromethoxy groups are resolved by referencing internal standards (e.g., CFCl at δ 0 ppm) .
Methodological Recommendations
- Scale-Up Synthesis : Use flow chemistry to mitigate exothermic risks during fluorination.
- Purification : Combine silica gel chromatography (hexane:EtOAc 4:1) with recrystallization (ethanol/water) for >99% purity.
- Stability : Store under argon at -20°C to prevent hydrolysis of the nitrile group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
